Product packaging for [1-(trimethylsilyl)cyclobutyl]methanol(Cat. No.:CAS No. 97592-21-7)

[1-(trimethylsilyl)cyclobutyl]methanol

Cat. No.: B6602571
CAS No.: 97592-21-7
M. Wt: 158.31 g/mol
InChI Key: PRHWKPUJDFDSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Trimethylsilyl)cyclobutyl]methanol is a specialized organosilicon building block of significant interest in advanced synthetic organic chemistry and materials science research. Its molecular structure incorporates two key functional motifs: a sterically distinct cyclobutyl ring and a reactive trimethylsilyl group. This combination offers researchers a unique platform for developing novel synthetic pathways. In particular, compounds featuring a trimethylsilylmethyl group attached to a carbocyclic ring, such as cyclobutane, are known to participate in fascinating reaction mechanisms. For instance, related 1-(trimethylsilylmethyl)cyclobutyl derivatives have been shown to react via β-trimethylsilyl carbocation intermediates upon activation. These cationic intermediates can be captured by nucleophiles to form substitution products, a process often characterized by retention of configuration due to backside participation of the trimethylsilyl group . This makes such compounds valuable for stereospecific synthesis. Furthermore, the hydroxymethyl group on the cyclobutane ring provides a versatile handle for further functionalization, allowing researchers to conjugate the core structure to other molecular scaffolds or polymer backbones. This reagent is sold For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-trimethylsilylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHWKPUJDFDSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Trimethylsilyl Cyclobutyl Methanol

Transformations Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile functionality in organic synthesis, and its reactions on the [1-(trimethylsilyl)cyclobutyl]methanol framework are of significant interest.

Selective Desilylation and Protecting Group Chemistry

The silicon-carbon bond in organosilanes is susceptible to cleavage under various conditions, allowing for selective desilylation. This transformation is fundamental in protecting group strategies, where a silyl (B83357) group might mask a reactive site. While specific studies on the desilylation of this compound are not extensively documented, the principles of organosilicon chemistry allow for predictable outcomes.

Commonly, fluoride (B91410) ions (from sources like tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions are used to effect protodesilylation, replacing the TMS group with a hydrogen atom. The choice of reagent and conditions is crucial for achieving selectivity, especially in the presence of the hydroxyl group, which could also be reactive.

In related systems, the removal of a trimethylsilyl group is a key step. For instance, the desilylation of trimethylsilyl-substituted disilenes can be achieved selectively using reagents like potassium tert-butoxide (t-BuOK), leading to the formation of disilenide anions. nih.gov This highlights the possibility of using specific base-mediated pathways for the cleavage of the C-Si bond in complex molecules. nih.gov

Silicon-Mediated Rearrangements and Migrations

Silicon's ability to stabilize adjacent positive charges (the β-silicon effect) and participate in migrations is a cornerstone of its synthetic utility. In a process related to the subject compound, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes proceeds through a tandem sequence involving a Prins addition, ring expansion, and a crucial 1,2-silyl shift to form α-silyl ketones. nih.govrsc.org This demonstrates the migratory aptitude of the silyl group in cationic rearrangement cascades. nih.govrsc.org

Although this compound is a γ-hydroxysilane, precluding a direct Brook rearrangement, other silicon-mediated processes could be envisaged. For example, activation of the hydroxyl group could initiate rearrangements where the TMS group migrates, potentially coupled with ring expansion or fragmentation of the cyclobutyl ring.

Reactions with Organometallic Reagents at the Silyl Center

The reaction of organometallic reagents, such as organolithiums or Grignard reagents, with organosilanes typically involves nucleophilic attack. msu.edu While these reagents most commonly add to unsaturated functional groups, direct reaction at a silicon center can occur. msu.edu In the context of this compound, the primary reaction with a strong organometallic base would likely be the deprotonation of the hydroxyl group.

However, subsequent or alternative reactions could involve the organometallic species acting as a nucleophile towards the silicon atom. Such a reaction would lead to the displacement of one of the methyl groups on the silicon or, less commonly, the entire cyclobutylmethyl group. The outcome is highly dependent on the specific organometallic reagent, the steric environment around the silicon atom, and the reaction conditions.

Reactions of the Cyclobutyl Moiety

The significant ring strain of the cyclobutane (B1203170) core (approximately 26 kcal/mol) is a driving force for many of its characteristic reactions.

Strain-Release Driven Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for reactions involving cyclobutane rings. researchgate.net When a carbocation is generated adjacent to the ring, as in the case of protonation or derivatization of the hydroxyl group in this compound, a rearrangement involving ring-opening is often observed. This is known as the cyclobutylcarbinyl rearrangement.

Studies on related 3-substituted-1-(trimethylsilylmethyl)cyclobutyl systems show that solvolysis proceeds through β-trimethylsilyl carbocationic intermediates. acs.orgresearchgate.net These intermediates can lead to a mixture of substitution and elimination products. acs.orgresearchgate.net The presence of the β-trimethylsilyl group has a profound effect on the reaction's stereochemistry, with computational studies indicating the involvement of at least two distinct carbocation intermediates that interconvert slowly. acs.orgresearchgate.net This leads to solvent capture with retention of configuration, a result attributed to backside participation of the trimethylsilyl group. acs.orgresearchgate.net

The following table summarizes typical products observed in the solvolysis of a related cyclobutyl system, highlighting the competition between substitution and elimination pathways driven by strain release and electronic effects.

Starting Material AnalogueConditionsMajor Product Type(s)Key Observation
3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetate (B77799)Methanol (B129727) (solvent)Methyl ether (substitution), Alkene (elimination)Retention of configuration in ether product due to silyl group participation. acs.orgresearchgate.net

Cycloaddition Reactions and Ring Expansions

While cycloaddition reactions typically form cyclobutane rings, the reverse (retro-cycloaddition) or subsequent rearrangements can occur. researchgate.netbaranlab.org More common for systems like this compound are ring expansion reactions, often initiated under conditions that promote carbocation formation.

For instance, a Tiffeneau-Demjanov-type rearrangement could be initiated by treating the alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and acid). This would form a diazonium salt, which upon loss of N₂, generates a primary carbocation. This highly unstable intermediate would readily undergo rearrangement, with the expansion of the four-membered ring to a five-membered ring (a cyclopentyl cation) being a highly favorable pathway driven by the release of ring strain. The trimethylsilyl group would remain as a substituent on the newly formed cyclopentane (B165970) ring.

In a related synthetic strategy, Lewis acid treatment of alkylidenecyclopropane acylsilanes triggers a ring expansion to form cyclobutyl cations, which are then trapped after a silyl migration. nih.gov This underscores the prevalence of ring expansion in strained systems containing functionality that can stabilize cationic intermediates. nih.gov

Functionalization and Derivatization of the Cyclobutyl Ring System

The cyclobutyl ring of this compound, while relatively inert compared to the hydroxyl group, can be targeted for functionalization, often through multi-step synthetic sequences. Methods analogous to those used for other substituted cyclobutanes can be employed to introduce a variety of functional groups, enhancing the molecular complexity and providing building blocks for further synthesis.

A prominent strategy for functionalizing cyclobutane rings involves the transformation of a ketone derivative. For instance, if this compound were oxidized to the corresponding cyclobutyl ketone, a range of C-H functionalization techniques could be applied. Research on cyclobutyl aryl ketones has demonstrated a powerful two-step approach to introduce substituents at the 3-position of the ring with high stereocontrol. nih.govresearchgate.netnih.gov This process involves:

Norrish-Yang Cyclization: An intramolecular hydrogen abstraction, typically promoted by UV light, to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov

Palladium-Catalyzed C-C Cleavage/Functionalization: The resulting strained bicyclic alcohol can then undergo a palladium-catalyzed reaction with various coupling partners, such as aryl, heteroaryl, alkenyl, and alkynyl iodides, to install a new substituent at the γ-position (C-3) of the original cyclobutyl ketone with cis-selectivity. nih.govresearchgate.netnih.gov

This sequence allows for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes, a motif of growing interest in medicinal chemistry. nih.govnih.gov While this specific sequence starts from an aryl cyclobutyl ketone, the principles could be adapted for derivatives of this compound.

Another approach for derivatization involves the synthesis of silyl-substituted cyclobutenones. mit.edu These compounds can be obtained through addition/substitution reactions on squarate derivatives and serve as precursors to highly reactive silyl(vinyl)ketenes via electrocyclic ring opening. mit.edu This highlights a potential pathway from a this compound-derived intermediate to more complex, unsaturated systems.

Table 1: Potential Functionalization Reactions of the Cyclobutyl Ring This table is based on analogous reactions of other cyclobutane systems.

Starting Material Derivative Reagents/Conditions Product Type Key Features Reference(s)
[1-(trimethylsilyl)cyclobutyl] aryl ketone 1. UV light (Norrish-Yang) 2. Pd(II) catalyst, ligand, coupling partner (e.g., Ar-I) cis-1-Aryl-3-(trimethylsilylmethyl)cyclobutane derivative Stereospecific synthesis of cis-1,3-disubstituted cyclobutanes. nih.gov, researchgate.net, nih.gov

Reactivity of the Methanol Functional Group

The primary alcohol (-CH₂OH) group is the most reactive site in this compound and is amenable to a wide array of standard organic transformations.

The primary alcohol of this compound can be oxidized under controlled conditions to afford either the corresponding aldehyde, [1-(trimethylsilyl)cyclobutyl]carbaldehyde, or the carboxylic acid, 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. A variety of modern oxidizing agents can be employed to achieve this transformation selectively.

Conversely, while the methanol group itself is fully reduced, derivatives such as the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The use of more specialized radical-based reducing agents, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), is also a possibility for derivatives containing reducible functional groups. organic-chemistry.orgmdpi.com

The hydroxyl group of this compound is a poor leaving group. Therefore, to facilitate nucleophilic substitution or elimination reactions, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide.

Studies on closely related systems, such as 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, provide significant insight into the likely reaction pathways. researchgate.netacs.orgnih.gov The solvolysis of these compounds in methanol leads to a mixture of substitution (methyl ether) and elimination (alkene) products. acs.orgnih.gov These reactions are proposed to proceed through the formation of a β-trimethylsilyl carbocationic intermediate, which is stabilized by the silicon atom. researchgate.netacs.orgnih.gov

A key finding is that the stereochemistry of the substitution product often shows retention of configuration relative to the starting material. acs.orgnih.gov This suggests the involvement of two distinct, conformationally restricted carbocation intermediates that are captured by the solvent from different faces. researchgate.netacs.orgnih.gov The reaction can be classified as a unimolecular nucleophilic substitution (S_N1) or unimolecular elimination (E1) due to the formation of a carbocation intermediate. masterorganicchemistry.com

Table 2: Representative Substitution and Elimination Products from a this compound Derivative Based on the reactivity of analogous trifluoroacetate esters.

Substrate Reagent/Solvent Major Product(s) Reaction Type Reference(s)

The methanol group can readily participate in condensation reactions. A classic example is esterification, where the alcohol reacts with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst to form an ester. libretexts.org This is a reversible reaction that produces water as a byproduct. libretexts.org

Regarding polymerization, while this compound itself is not a typical monomer, it or its derivatives could potentially be involved in polymerization processes. For example, conversion of the alcohol to a vinyl ether could allow it to undergo cationic polymerization. Research has shown that trimethylsilyl triflate can initiate the living polymerization of vinyl ethers, although it may require the presence of adventitious water to form the true initiator, triflic acid. tau.ac.il

Furthermore, the trimethylsilyl group is a feature of certain high-performance polymers. For instance, poly[1-(trimethylsilyl)-1-propyne] is a polymer known for its exceptionally high gas permeability. researchgate.net This suggests that monomers incorporating the (trimethylsilyl)cyclobutyl structure could be of interest in materials science for creating polymers with unique properties.

Intermolecular and Intramolecular Reaction Pathways

The presence of the β-trimethylsilyl group has a profound influence on the mechanistic pathways of reactions involving carbocation formation at the adjacent carbon.

In the context of nucleophilic substitution and elimination reactions of this compound derivatives, the evidence strongly points towards a stepwise mechanism rather than a concerted one (such as a pure S_N2 or E2 reaction). libretexts.orglibretexts.org The key evidence comes from computational and experimental studies on the solvolysis of 1-(trimethylsilylmethyl)cyclobutyl derivatives. researchgate.netacs.orgnih.gov

The reaction proceeds through the loss of the leaving group in a slow, rate-determining step to form a carbocation. This is characteristic of an S_N1/E1 pathway. masterorganicchemistry.com However, the story is more nuanced due to the influence of the trimethylsilyl group. Computational studies have identified three classical 1-(trimethylsilylmethyl)cyclobutyl carbocation energy minima. acs.org Two of these cations are separated by a significant energy barrier (13–16 kcal/mol) to interconversion. acs.org

This high barrier means that the two carbocationic intermediates are not in rapid equilibrium. Instead, they are distinct species that can be trapped by a nucleophile (like methanol) from different sides, leading to different isomeric products with retention of stereochemistry. researchgate.netacs.orgnih.gov This stepwise process, involving discrete carbocation intermediates, stands in contrast to a concerted mechanism where bond-making and bond-breaking occur simultaneously in a single transition state. The backside participation of the trimethylsilyl group is proposed to be crucial in the formation of these stable, non-interconverting carbocation intermediates. acs.orgnih.gov

Role of Substrate Stereochemistry on Reaction Outcomes

The stereochemical orientation of substituents on the cyclobutane ring of this compound derivatives plays a pivotal role in dictating the stereochemical outcome of their reactions. Research into the solvolysis of 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol has provided significant insights into the mechanistic pathways governed by substrate stereochemistry. These studies reveal that the reactions proceed through the formation of β-trimethylsilyl carbocationic intermediates. acs.orgnih.gov

A key observation is that isomeric starting materials lead to the formation of different methyl ether substitution products, with a complete retention of configuration at the carbon atom bearing the leaving group. acs.orgnih.gov For instance, the reaction of 3-tert-butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol yields not only the expected alkene elimination products but also a significant amount of methyl ether substitution products. acs.orgnih.gov The stereochemistry of these ether products is directly correlated to the stereochemistry of the initial trifluoroacetate.

This retention of configuration is attributed to the involvement of two distinct β-trimethylsilyl carbocation intermediates. acs.orgnih.gov These intermediates are formed with backside participation from the trimethylsilyl group, preventing loss of stereochemical information. acs.orgnih.gov Computational studies have corroborated this mechanistic hypothesis by identifying three classical 1-(trimethylsilylmethyl)cyclobutyl carbocation energy minima. acs.orgnih.govresearchgate.net Two of these cationic intermediates have a substantial energy barrier to interconversion, estimated to be between 13 and 16 kcal/mol. acs.orgnih.govresearchgate.net This high barrier prevents equilibration between the carbocationic intermediates, allowing each to be captured by the methanol solvent from different sides, ultimately leading to the observed isomeric methyl ether products. acs.orgnih.gov

A third energy minimum, which could be formed via a cyclobutane ring inversion, is not considered to be a significant contributor to the stereochemistry of the final methyl ether substitution products. acs.orgnih.gov The stereospecificity of these reactions underscores the profound influence of the trimethylsilyl group in directing the reaction pathway through anchimeric assistance.

The table below summarizes the relationship between the stereochemistry of the starting material and the resulting product in the methanolysis of 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates.

Starting Material StereoisomerKey IntermediateMajor Substitution Product Stereochemistry
Isomer ANon-interconverting β-trimethylsilyl carbocation ARetention of configuration relative to Isomer A
Isomer BNon-interconverting β-trimethylsilyl carbocation BRetention of configuration relative to Isomer B

Advanced Spectroscopic and Computational Characterization of 1 Trimethylsilyl Cyclobutyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic analysis of [1-(trimethylsilyl)cyclobutyl]methanol in solution. By employing a combination of one- and two-dimensional NMR techniques, as well as dynamic NMR studies, a comprehensive understanding of its conformational preferences, stereochemical arrangement, and rotational dynamics can be achieved.

Detailed Conformational Analysis of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsed hydrogen atoms. dalalinstitute.commaricopa.eduyoutube.com The presence of two bulky substituents on the same carbon atom, the trimethylsilyl (B98337) (TMS) and hydroxymethyl groups, significantly influences the ring's conformational equilibrium. The cyclobutane ring interconverts rapidly between two equivalent puckered conformations at room temperature. dalalinstitute.com

In this compound, the puckering of the cyclobutyl ring leads to two distinct types of proton environments on each methylene (B1212753) group of the ring: axial and equatorial. The degree of puckering and the preference for placing the bulky TMS and hydroxymethyl groups in either pseudo-axial or pseudo-equatorial positions are governed by a delicate balance of steric and electronic effects. nih.gov Generally, bulky substituents on a cyclobutane ring prefer to occupy equatorial positions to minimize steric interactions. researchgate.net

Computational studies using Density Functional Theory (DFT) can provide valuable insights into the preferred conformation. nih.govnih.govmdpi.com By calculating the energies of different puckered conformations, the most stable arrangement can be predicted. For this compound, it is anticipated that the conformation which minimizes the steric hindrance between the large trimethylsilyl group and the protons on the cyclobutyl ring will be favored.

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for the cyclobutyl ring protons and carbons in the most stable conformation is presented below. These values are estimated based on data from analogous substituted cyclobutanes and DFT calculations. nih.govresearchgate.netepfl.chresearchgate.netsigmaaldrich.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~40
C2/C4 (axial)~1.8-2.0~25
C2/C4 (equatorial)~2.0-2.2~25
C3 (axial)~1.7-1.9~15
C3 (equatorial)~1.9-2.1~15
CH₂OH~3.5~68
Si(CH₃)₃~0.1~-2
OHVariable-
Note: Chemical shifts are highly dependent on the solvent and temperature.

Stereochemical Assignment using NOESY and COSY Techniques

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of protons and for determining the stereochemistry of this compound.

Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, typically those separated by two or three bonds. maricopa.edu In the COSY spectrum of this compound, cross-peaks would be expected between the geminal protons on each methylene carbon of the cyclobutyl ring and between vicinal protons on adjacent carbons. This allows for the tracing of the connectivity within the cyclobutyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, irrespective of whether they are connected through bonds. dalalinstitute.commaricopa.edu This is particularly useful for determining the relative orientation of substituents and the puckered conformation of the cyclobutyl ring. For instance, NOE cross-peaks would be expected between the protons of the trimethylsilyl group and the axial protons on the C2 and C4 positions of the cyclobutyl ring if the TMS group is in a pseudo-axial orientation. Conversely, stronger NOEs to equatorial protons would suggest a pseudo-equatorial disposition. The presence or absence of specific NOE correlations allows for a definitive assignment of the axial and equatorial protons and provides evidence for the predominant ring conformation. montana.edu

A summary of expected key NOESY correlations for a hypothetical conformation is provided in the table below.

Proton 1 Proton 2 Expected NOE Inference
Si(CH₃)₃C2/C4 axial-HStrongProximity of TMS to axial protons
Si(CH₃)₃C2/C4 equatorial-HWeakTMS is distant from equatorial protons
CH₂OHC2/C4 axial-HMediumSpatial relationship of hydroxymethyl group
C2-axial-HC4-axial-HStrong1,3-diaxial interaction across the ring
Note: The intensity of NOE signals is inversely proportional to the sixth power of the distance between the protons.

Dynamic NMR Studies of Rotational Barriers

The rotation of the trimethylsilyl group around the C1-Si bond is expected to be hindered due to steric interactions with the cyclobutyl ring. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such rotational processes and quantifying the energy barrier to rotation. mdpi.comnp-mrd.org

At low temperatures, the rotation of the TMS group may become slow on the NMR timescale, leading to the observation of distinct signals for the methyl groups, which would otherwise be equivalent. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at higher temperatures.

By analyzing the line shape of the NMR signals at different temperatures, the rate constant for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡) for the rotation can then be calculated using the Eyring equation. The rotational barrier for a trimethylsilyl group can vary depending on the steric hindrance imposed by the rest of the molecule. For the title compound, a rotational barrier in the range of 8-15 kcal/mol could be anticipated, based on studies of similarly hindered systems. chemrxiv.orgresearchgate.netmdpi.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information about the molecular structure, functional groups, and intermolecular interactions of this compound.

Analysis of Molecular Vibrations and Functional Group Interactions

The IR and Raman spectra of this compound are characterized by vibrational modes associated with the cyclobutyl ring, the trimethylsilyl group, and the hydroxymethyl group.

Cyclobutyl Ring Vibrations: The cyclobutane ring exhibits characteristic vibrational modes, including ring puckering, ring breathing, and various CH₂ stretching, bending, wagging, and twisting modes. arxiv.org These vibrations typically appear in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹).

Trimethylsilyl Group Vibrations: The TMS group gives rise to several characteristic vibrations. The symmetric and asymmetric C-H stretching vibrations of the methyl groups are observed in the 2960-2850 cm⁻¹ region. The symmetric and asymmetric Si-C₃ stretching vibrations are typically found in the 700-600 cm⁻¹ range, while the Si-C₃ deformation modes appear at lower frequencies.

Hydroxymethyl Group Vibrations: The most prominent vibration of the hydroxymethyl group is the O-H stretching band, which is highly sensitive to hydrogen bonding. A sharp band around 3600-3650 cm⁻¹ corresponds to the free, non-hydrogen-bonded O-H group, while a broad band at lower frequencies (typically 3500-3200 cm⁻¹) indicates the presence of hydrogen-bonded species. researchgate.net The C-O stretching vibration is expected in the 1050-1000 cm⁻¹ region.

A table of predicted characteristic vibrational frequencies is presented below, based on data from analogous compounds. arxiv.orgmdpi.comresearchgate.net

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (H-bonded)3400-32003400-3200Broad, Strong (IR)
C-H stretch (CH₃, CH₂)2960-28502960-2850Strong
CH₂ bend (scissoring)~1450~1450Medium
C-O stretch~1030~1030Strong (IR)
Si-C₃ stretch (sym)~690~690Strong (Raman)
Si-C₃ stretch (asym)~750-Strong (IR)
Ring Puckering< 200< 200Weak

Hydrogen Bonding Networks and Solvent Effects

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded dimers or larger aggregates in the condensed phase or in non-polar solvents. nih.gov The extent and strength of this hydrogen bonding can be probed by monitoring the position and shape of the O-H stretching band in the IR spectrum. researchgate.net In dilute solutions of non-polar solvents, a sharper "free" O-H stretching band is expected to be more prominent, while in concentrated solutions or in the pure liquid, a broad band corresponding to hydrogen-bonded species will dominate.

The choice of solvent can significantly influence the vibrational spectrum. In protic or polar aprotic solvents, the solvent molecules can compete for hydrogen bonding with the hydroxyl group of the analyte. This can lead to shifts in the O-H and C-O stretching frequencies. For instance, in a hydrogen-bond accepting solvent, the O-H stretching frequency is expected to shift to lower wavenumbers compared to a non-polar solvent.

Furthermore, the Si-O bond, although not directly present in the title compound, is relevant for its derivatives. In silyl (B83357) ethers derived from this compound, the Si-O-C linkage would exhibit characteristic stretching vibrations. The frequency of the Si-O stretch is also sensitive to the electronic and steric environment.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds and for elucidating their structure through fragmentation analysis. For a compound like this compound, HRMS would provide its exact mass, confirming its molecular formula, C8H18OSi.

The fragmentation of trimethylsilyl (TMS) derivatives, particularly those of alcohols, upon electron ionization (EI) in a mass spectrometer follows well-documented pathways. nih.govnih.gov These established patterns allow for a confident prediction of the fragmentation of this compound.

The primary fragmentation processes for TMS-derivatized alcohols involve cleavages alpha to the oxygen and the silicon atoms, as well as rearrangements. researchgate.netresearchgate.net For this compound, the following fragmentation pathways are anticipated:

Alpha-Cleavage (α-cleavage): The most characteristic fragmentation for TMS ethers is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the formation of a stable, resonance-stabilized oxonium ion.

Loss of a Methyl Group: A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH3) from the TMS group to form a stable [M-15]+ ion. researchgate.net

McLafferty-type Rearrangement: Rearrangements involving the transfer of a hydrogen atom followed by cleavage can also occur, leading to characteristic neutral losses.

Cyclobutane Ring Opening: The strained cyclobutane ring can undergo fragmentation, leading to the loss of ethene (C2H4) or other small neutral molecules.

An illustrative high-resolution mass spectrometry data table for this compound is presented below, based on these predicted fragmentation pathways.

Predicted m/z Predicted Formula Predicted Fragmentation Pathway
158.1178C8H18OSiMolecular Ion [M]+
143.0943C7H15OSi[M - CH3]+
129.0786C6H13OSi[M - C2H5]+ (from ring fragmentation)
103.0629C4H11OSiFormation of trimethylsilyloxymethylene cation [CH2=O+Si(CH3)3]
75.0262C2H7OSi[Si(CH3)2OH]+
73.0497C3H9Si[Si(CH3)3]+ (Trimethylsilyl cation)

This table is illustrative and based on established fragmentation patterns of similar compounds.

Mass spectrometry is a powerful technique for real-time monitoring of organic reactions. researchgate.net For reactions involving this compound, such as its synthesis or subsequent derivatization, techniques like Atmospheric Solids Analysis Probe (ASAP-MS) or online liquid chromatography-mass spectrometry (LC-MS) could be employed. nih.gov

By monitoring the reaction mixture over time, one could observe the consumption of reactants and the formation of this compound and any byproducts. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

Furthermore, by using isotopically labeled starting materials, for instance, by employing a deuterated reducing agent to form the carbinol, the fragmentation patterns in the mass spectrometer would shift. This isotopic labeling would enable mechanistic tracing, providing insights into the reaction mechanism by revealing which atoms are transferred or lost during the reaction and subsequent fragmentation. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) could be used to selectively track the parent compound and its specific fragments, enhancing sensitivity and specificity in complex reaction mixtures. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. indexcopernicus.com This technique would yield precise bond lengths, bond angles, and torsion angles.

Based on known structures of cyclobutane derivatives, the cyclobutane ring in this compound is expected to be puckered, not planar. The puckering is a consequence of relieving ring strain. The exact conformation would be determined by the steric and electronic effects of the trimethylsilyl and methanol (B129727) substituents.

The hydroxyl group of the methanol moiety is capable of forming hydrogen bonds. In the crystalline state, it is highly probable that intermolecular O-H···O hydrogen bonds would be a dominant feature of the crystal packing, potentially forming chains or more complex networks. The nature of these hydrogen bonds can be influenced by the presence of the bulky trimethylsilyl group.

Computational Chemistry and Quantum Mechanical Studies

In the absence of experimental data, computational chemistry provides a powerful means to predict the properties of this compound.

Using quantum mechanical methods, such as Density Functional Theory (DFT), the geometry of the this compound molecule can be optimized to find its lowest energy conformation. Such calculations would likely confirm the puckered nature of the cyclobutane ring and predict the preferred rotational orientations of the trimethylsilyl and methanol groups.

A comparison of different conformers, such as those arising from the rotation around the C-C and C-Si bonds, would reveal the global minimum energy structure and the energy barriers between different conformations.

An illustrative table of computationally predicted geometric parameters for the lowest energy conformer of this compound is provided below.

Parameter Predicted Value
C-Si Bond Length~1.88 Å
C-O Bond Length~1.43 Å
Cyclobutane C-C Bond Lengths~1.55 - 1.57 Å
C-Si-C Bond Angles~109.5°
C-C-O Bond Angle~110°
Cyclobutane Puckering Angle~20-30°

This table is illustrative and based on typical values for similar structures from computational studies and experimental data of analogs.

These computational models can also be extended to predict other properties, such as vibrational frequencies (for comparison with IR and Raman spectroscopy), NMR chemical shifts, and the energies of the frontier molecular orbitals, which can provide insights into the molecule's reactivity.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is a key determinant of its reactivity and spectroscopic properties. Computational quantum chemistry methods, particularly Density Functional Theory (TDFT), provide profound insights into the spatial and energetic distribution of electrons within the molecule.

At the core of this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic and electron-donating capabilities. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic and electron-accepting nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, owing to the presence of lone pair electrons. The LUMO, on the other hand, is likely distributed across the antibonding orbitals of the C-Si and C-O bonds.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. libretexts.orgnih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are anticipated around the oxygen atom, confirming its role as a primary site for electrophilic attack. Regions of positive potential (colored blue) would be expected around the hydrogen atom of the hydroxyl group and, to a lesser extent, the trimethylsilyl group, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the charge distribution and orbital interactions. walisongo.ac.id This method provides detailed information about electron delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. For instance, NBO analysis can elucidate the extent of p-character in the C-Si bond and the polarization of the O-H bond, which are crucial for understanding the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of this compound (Illustrative Example)

ParameterValueMethod
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap7.7 eVB3LYP/6-31G(d)
Dipole Moment1.8 DB3LYP/6-31G(d)

Note: These values are illustrative and represent typical results obtained from DFT calculations for similar organosilicon compounds. irjweb.comnih.govconicet.gov.arresearchgate.net

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the characterization of transient species such as transition states. ucsb.eduyoutube.comgithub.ioyoutube.com For this compound, several reaction pathways are of interest, including the substitution and elimination reactions of the hydroxyl group.

The conversion of the alcohol to a better leaving group, for example, through protonation or conversion to a tosylate, is a common first step in many reactions. libretexts.orgyoutube.com The subsequent nucleophilic substitution can proceed via either an SN1 or SN2 mechanism. youtube.com Computational modeling can determine the relative activation barriers for these pathways. Given the tertiary nature of the carbon bearing the hydroxyl group, an SN1 pathway involving a carbocation intermediate might be expected. However, the presence of the bulky trimethylsilyl group could influence the stability and rearrangement possibilities of such an intermediate.

Transition state theory is employed to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction. ucsb.edu The geometry and energy of the transition state are critical for calculating the reaction's activation energy and, consequently, its rate. For a hypothetical SN2 reaction involving nucleophilic attack on the silicon atom, computational methods can model the pentacoordinate silicon transition state. rsc.orglibretexts.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. github.io These calculations trace the minimum energy path from the transition state downhill to the reactant and product wells.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of a this compound Derivative (Illustrative Example)

ReactionTransition StateActivation Energy (kcal/mol)Computational Method
SN1 (C-O bond cleavage)[C4H8(Si(CH3)3)]+25DFT (B3LYP/6-311+G(d,p))
SN2 (at Silicon)[Nu-Si(CH3)3-R]‡15DFT (B3LYP/6-311+G(d,p))

Note: This table presents hypothetical data for illustrative purposes, based on general principles of organic and organosilicon reaction mechanisms. github.io

Prediction and Validation of Spectroscopic Properties

Computational methods have become indispensable for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. longdom.orgcomputabio.comresearchgate.netarxiv.org These predictions, when compared with experimental data, serve as a powerful validation of the computed molecular structure and electronic environment.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of the nuclei. Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts with a high degree of accuracy. longdom.orgnih.govresearchgate.net For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the trimethylsilyl protons, the methylene protons of the cyclobutyl ring, and the hydroxyl proton. The ²⁹Si NMR chemical shift is particularly informative about the nature of the silicon center. illinois.eduillinois.educhemrxiv.org

Vibrational Spectroscopy: The IR and Raman spectra of a molecule are determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. researchgate.net For this compound, key predicted vibrational modes would include the O-H stretching frequency, the C-H stretching frequencies of the alkyl groups, and the characteristic vibrations of the C-Si bond and the cyclobutyl ring. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands can be made. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. longdom.org

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm, TMS)0.15 (s, 9H, Si(CH₃)₃)0.12 (s, 9H)
¹³C NMR (δ, ppm, TMS)2.5 (Si(CH₃)₃), 25.0 (CH₂), 70.0 (C-OH)2.2, 24.5, 69.5
²⁹Si NMR (δ, ppm, TMS)+5.0+4.8
IR (ν, cm⁻¹)3400 (O-H stretch), 2950 (C-H stretch)3380, 2945

Note: The presented data is illustrative. Experimental values are hypothetical and predicted values are typical for this class of compounds based on computational studies of related molecules. longdom.orgresearchgate.netillinois.eduillinois.educhemrxiv.orgresearchgate.net

Derivatization Strategies and Functional Group Transformations of 1 Trimethylsilyl Cyclobutyl Methanol

Modifications of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group in [1-(trimethylsilyl)cyclobutyl]methanol, while relatively inert, can be strategically modified or replaced to introduce new chemical properties and functionalities. This typically involves a two-step sequence of deprotection followed by re-silylation with a different organosilane.

Exchange of Trimethylsilyl Group for Alternative Silyl (B83357) Groups

The exchange of the trimethylsilyl group for other silyl moieties is a common strategy to tune the stability and steric properties of the protecting group. The TMS group is known for its lability and can be cleaved under mild acidic conditions or with fluoride (B91410) ion sources. libretexts.orgchem-station.com Once the parent alcohol, 1-(hydroxymethyl)cyclobutanol, is regenerated, it can be re-silylated with a variety of alternative silylating agents to install more robust or sterically demanding silyl ethers. wikipedia.org

Common silyl groups used for this purpose include triethylsilyl (TES), tert-butyldimethylsilyl (TBS or TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.orgwikipedia.org The choice of the new silyl group is dictated by the requirements of a subsequent synthetic step, with bulkier groups like TIPS or TBDPS offering greater stability towards acidic and enzymatic conditions. The introduction of these groups typically involves reacting the alcohol with the corresponding silyl chloride (e.g., TBS-Cl) or silyl triflate (e.g., TIPS-OTf) in the presence of a base like imidazole (B134444) or 2,6-lutidine. chem-station.comwikipedia.org

Table 1: Common Silylating Agents for Alcohol Protection This table is interactive. Users can sort columns by clicking on the headers.

Silyl Group Abbreviation Common Reagent Relative Stability (to Acid Hydrolysis) Key Features
Trimethylsilyl TMS TMS-Cl, HMDS 1 (Base) Easily cleaved, suitable for temporary protection. libretexts.org
Triethylsilyl TES TES-Cl, TES-OTf 64 More stable than TMS, useful for selective deprotection. wikipedia.org
tert-Butyldimethylsilyl TBS / TBDMS TBS-Cl, TBS-OTf 20,000 Widely used, robust, and stable to a broad range of conditions. wikipedia.org
Triisopropylsilyl TIPS TIPS-Cl, TIPS-OTf 700,000 Very bulky, offers high stability and selectivity for primary alcohols. wikipedia.org
tert-Butyldiphenylsilyl TBDPS TBDPS-Cl 5,000,000 Extremely stable, resistant to many reagents that cleave other silyl ethers. wikipedia.org

The direct conversion of a silyl ether to another functional group without deprotection is also possible. For instance, silyl ethers can be directly converted to acetates, tosylates, or other ethers using specific catalytic systems, offering a more streamlined synthetic route. gelest.com

Introduction of Chiral Silyl Groups for Asymmetric Applications

A more advanced modification involves replacing the achiral TMS group with a chiral silyl moiety. This transformation introduces a stereogenic silicon center, which can serve as a chiral auxiliary to control the stereochemistry of subsequent reactions. researchgate.net The synthesis of enantiopure organosilanes and chiral silyl ethers is a topic of growing interest, with several catalytic asymmetric methods being developed. nih.govacs.org

One prominent approach is the copper-hydride (Cu-H) catalyzed asymmetric alcoholysis of prochiral dihydrosilanes. acs.orgnih.govdicp.ac.cn In a potential application to this compound, the TMS group would first be removed. The resulting alcohol could then react with a prochiral silane (B1218182) (R¹R²SiH₂) in the presence of a chiral copper catalyst to yield an enantioenriched Si-stereogenic silyl ether. researchgate.net Similarly, organocatalytic methods using chiral Brønsted acids or imidodiphosphorimidate (IDPi) catalysts have been developed for the enantioselective synthesis of silyl ethers. nih.govresearchgate.net These chiral silyl ethers can then be used to direct diastereoselective transformations elsewhere in the molecule.

Functionalization at the Cyclobutyl Ring

The cyclobutane (B1203170) ring, characterized by significant ring strain, offers unique opportunities for functionalization through C-H activation, regioselective additions, and strain-release-driven reactions. nih.govresearchgate.net

C-H Activation and Late-Stage Functionalization

Late-stage functionalization (LSF) via transition-metal-catalyzed C-H activation is a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. researchgate.net Palladium-catalyzed C(sp³)–H arylation has been successfully applied to cyclobutane scaffolds. chemrxiv.org For a substrate like this compound, the hydroxyl group or a derivative could act as a directing group to guide the catalyst to a specific C-H bond on the cyclobutane ring, most likely at the C2 or C3 position.

Research by Yu and others has demonstrated that directing groups such as amides, carboxylic acids, or transiently formed imines can effectively direct palladium catalysts to functionalize the C(sp³)–H bonds of cyclobutanes. chemrxiv.org By converting the methanol's hydroxyl group into a suitable directing group, it would be possible to achieve site-selective arylation, alkenylation, or other coupling reactions on the cyclobutyl ring. This approach avoids lengthy de novo syntheses and allows for the rapid generation of diverse analogs. baranlab.org

Table 2: Examples of Directing Groups in Pd-Catalyzed C(sp³)–H Functionalization of Cycloalkanes This table is interactive. Users can sort columns by clicking on the headers.

Directing Group Reaction Type Catalyst System (Typical) Position Functionalized Reference
N-Arylcarboxamide Arylation Pd(OAc)₂ / Ligand β- and γ-C–H chemrxiv.org
Carboxylic Acid Arylation, Olefination Pd(OAc)₂ / Ligand β-C–H chemrxiv.org
Primary Amine Arylation Pd(OAc)₂ / Ligand β-C–H chemrxiv.org
Ketone (via transient imine) Alkenylation Pd(OAc)₂ / Amino Acid Ligand β-C–H chemrxiv.org
Tertiary Alkylamine Arylation Pd(OAc)₂ / Ligand γ-C–H chemrxiv.org

Regioselective Introduction of Additional Substituents

Beyond C-H activation, new substituents can be introduced with high regioselectivity through reactions involving carbocation intermediates or conjugate additions. Solvolysis of cyclobutyl derivatives, for example, can proceed through carbocationic intermediates that are subject to rearrangements like hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile. libretexts.orglibretexts.orgyoutube.comyoutube.com The position of the trimethylsilyl group can influence the stability and fate of these intermediates, thereby directing the regiochemical outcome of the substitution.

Another powerful method for introducing substituents is through the conjugate addition to cyclobutenone precursors. For instance, copper-catalyzed 1,4-addition of organometallic reagents to a cyclobutenone can be used to install a substituent at the C3 position relative to a carbonyl group. nih.gov A synthetic route starting from a cyclobutenone could allow for the regioselective installation of the silyl group, followed by further modifications to yield highly substituted cyclobutane derivatives. nih.govacs.orgnih.gov

Manipulation of Ring Strain and its Chemical Consequences

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain, a combination of angle strain and torsional strain. researchgate.net This inherent energy can be harnessed as a thermodynamic driving force for chemical reactions. The introduction of substituents can modulate this strain, either increasing it to facilitate ring-opening or using it to control the stereochemistry of reactions.

The chemistry of highly strained bicyclo[1.1.0]butanes (BCBs) provides insight into the potential reactivity of strained cyclobutanes. The release of strain in BCBs drives a variety of transformations, including cycloadditions and ring-openings, to form functionalized cyclobutane and cyclobutene (B1205218) products. researchgate.netrsc.orgacs.org Similarly, the strain in donor-acceptor substituted cyclobutanes can be used to drive stereoselective ring-enlargement or annulation reactions to synthesize more complex carbo- and heterocyclic systems. nih.gov For this compound, transformations that lead to the formation of a double bond within the ring or an exocyclic double bond could significantly alter the ring strain, potentially setting the stage for subsequent strain-releasing rearrangements or cycloadditions. For example, a ring-expanding cycloisomerization can be triggered by forming a cyclobutyl cation, which rearranges to relieve strain. nih.gov

Transformations of the Methanol (B129727) Moiety

The hydroxyl group of this compound is amenable to a variety of functional group transformations, serving as a linchpin for the synthesis of diverse molecular architectures. These transformations can be broadly categorized into conversions to other oxygen-containing groups, derivatization to include nitrogen or sulfur heteroatoms, and the formation of organometallic species.

Conversion to Other Oxygen-Containing Functional Groups (e.g., aldehydes, ketones, esters, ethers)

The primary alcohol of this compound can be readily converted into several other oxygen-containing functional groups, which are foundational intermediates in organic synthesis.

Aldehydes: The oxidation of the primary alcohol to an aldehyde represents a crucial transformation. To prevent over-oxidation to the corresponding carboxylic acid, this step requires the use of mild and selective oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are highly effective for this purpose. libretexts.org These reactions are typically performed under anhydrous conditions to ensure the aldehyde is the final product. libretexts.orgpassmyexams.co.uk The reaction with PCC, for instance, cleanly yields [1-(trimethylsilyl)cyclobutyl]carbaldehyde. libretexts.org

Ketones: Direct oxidation of this compound, a primary alcohol, to a ketone is not feasible through standard oxidation protocols as this would necessitate the cleavage of a carbon-carbon bond.

Esters: Esterification is a common derivatization of the alcohol moiety. This can be achieved through several established methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. commonorganicchemistry.com Alternatively, for more sensitive substrates, acylation using an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) provides a high-yielding route to the desired ester. Another method involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which can form esters under neutral conditions. mdpi.comchemrxiv.org

Ethers: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to yield the ether. organic-chemistry.org Chemoselective etherification of benzylic alcohols, which shares reactivity principles with the subject alcohol, can also be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) and an alcohol like methanol or ethanol. organic-chemistry.orgresearchgate.net

Table 1: Representative Conversions to Oxygen-Containing Functional Groups

Target Functional GroupReagent(s)Product NameProduct Structure
AldehydePyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)[1-(trimethylsilyl)cyclobutyl]carbaldehyde[1-(trimethylsilyl)cyclobutyl]carbaldehyde Structure
EsterAcetic Anhydride, Pyridine[1-(trimethylsilyl)cyclobutyl]methyl acetate (B1210297)[1-(trimethylsilyl)cyclobutyl]methyl acetate Structure
Ether1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)[methoxy(1-(trimethylsilyl)cyclobutyl)]methane[methoxy(1-(trimethylsilyl)cyclobutyl)]methane Structure

Derivatization to Nitrogen- or Sulfur-Containing Compounds

The introduction of nitrogen or sulfur atoms expands the synthetic utility of the parent alcohol, providing access to compounds with diverse chemical and biological properties. nih.govopenmedicinalchemistryjournal.com

Nitrogen-Containing Compounds: Direct conversion of the alcohol to a nitrogen-containing group is generally inefficient. A more robust strategy involves a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting intermediate can then undergo nucleophilic substitution with various nitrogen nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) yields an alkyl azide, which can be subsequently reduced to the primary amine, {[1-(trimethylsilyl)cyclobutyl]methyl}amine. This molecular editing approach is a powerful tool for synthesizing nitrogen-containing compounds. researchgate.net

Sulfur-Containing Compounds: Similar to nitrogen derivatization, the synthesis of sulfur-containing analogues typically proceeds via activation of the hydroxyl group. Following the conversion of the alcohol to a tosylate or an alkyl halide, reaction with a sulfur nucleophile can be performed. For example, treatment with sodium hydrosulfide (B80085) (NaSH) can yield the corresponding thiol, [1-(trimethylsilyl)cyclobutyl]methanethiol. libretexts.org To synthesize sulfides (thioethers), the activated intermediate is reacted with a thiolate anion (RS⁻). organic-chemistry.org

Table 2: Representative Derivatizations to Nitrogen- and Sulfur-Containing Compounds

Target Functional GroupReaction SequenceIntermediateFinal Product Name
Amine1. Tosyl Chloride, Pyridine 2. Sodium Azide (NaN₃) 3. Lithium Aluminum Hydride (LiAlH₄)[1-(trimethylsilyl)cyclobutyl]methyl tosylate{[1-(trimethylsilyl)cyclobutyl]methyl}amine
Thiol1. Tosyl Chloride, Pyridine 2. Sodium Hydrosulfide (NaSH)[1-(trimethylsilyl)cyclobutyl]methyl tosylate[1-(trimethylsilyl)cyclobutyl]methanethiol
Sulfide (Thioether)1. Phosphorus Tribromide (PBr₃) 2. Sodium Thioethoxide (NaSEt)[1-(bromomethyl)cyclobutyl]trimethylsilaneEthyl({[1-(trimethylsilyl)cyclobutyl]methyl})sulfane

Formation of Organometallic Reagents from the Alcohol Functionality

The alcohol functionality itself is incompatible with the direct formation of highly basic organometallic reagents like Grignard or organolithium compounds, as the acidic proton of the hydroxyl group would quench the reagent. libretexts.org Therefore, a preparatory step is required to convert the alcohol into a suitable precursor, typically an organohalide.

The conversion of this compound to an organohalide, such as [1-(bromomethyl)cyclobutyl]trimethylsilane, can be achieved using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). Once the organohalide is formed, it can be reacted with a metal to generate the desired organometallic reagent.

Grignard Reagents: The reaction of the organobromide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, {[1-(trimethylsilyl)cyclobutyl]methyl}magnesium bromide. libretexts.orgmasterorganicchemistry.com These reagents are excellent carbon nucleophiles used extensively in forming new carbon-carbon bonds. msu.edu

Organolithium Reagents: Similarly, treating the organohalide with two equivalents of lithium metal in a hydrocarbon solvent like pentane (B18724) or hexane (B92381) results in the formation of the organolithium reagent, {[1-(trimethylsilyl)cyclobutyl]methyl}lithium. libretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts.

Table 3: Representative Formation of Organometallic Reagents

Target ReagentReaction SequencePrecursorProduct Name
Grignard Reagent1. Phosphorus Tribromide (PBr₃) 2. Magnesium (Mg), Diethyl Ether[1-(bromomethyl)cyclobutyl]trimethylsilane{[1-(trimethylsilyl)cyclobutyl]methyl}magnesium bromide
Organolithium Reagent1. Thionyl Chloride (SOCl₂) 2. Lithium (Li), Pentane[1-(chloromethyl)cyclobutyl]trimethylsilane{[1-(trimethylsilyl)cyclobutyl]methyl}lithium

Strategic Applications in Organic Synthesis and Beyond

[1-(trimethylsilyl)cyclobutyl]methanol as a Synthetic Building Block

The unique structural features of this compound make it a valuable starting material in organic synthesis. The primary alcohol provides a handle for a wide array of chemical transformations, while the cyclobutane (B1203170) ring can serve as a linchpin in the assembly of more complex structures. The presence of the trimethylsilyl (B98337) group offers significant steric bulk and exerts powerful electronic effects, which can be harnessed to control reactivity and stereochemistry.

Precursor in Complex Molecule and Natural Product Synthesis

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its derivatives serve as important intermediates. The alcohol can be readily converted into a suitable leaving group, such as a trifluoroacetate (B77799), to generate a β-trimethylsilyl carbocationic intermediate. Such reactive intermediates are pivotal in constructing intricate molecular frameworks. The principles governing the reactivity of these intermediates suggest a pathway for incorporating the cyclobutane motif into larger, more complex molecules, a common strategy in the synthesis of natural products where strained ring systems are prevalent. The construction of fused and bridged rings, which are common features in biologically active molecules, often relies on deconstructive strategies involving C-C bond activation of cyclobutanones, highlighting the value of cyclobutane derivatives in accessing complex scaffolds.

Design and Synthesis of Chiral Auxiliaries or Ligands

The development of new chiral ligands and auxiliaries is crucial for advancing asymmetric catalysis. Chiral auxiliaries function by being temporarily attached to a substrate, directing the stereochemical course of a reaction, and then being removed. Chiral ligands, conversely, coordinate to a metal center to create a chiral environment that induces enantioselectivity in a catalytic transformation.

The structure of this compound provides a foundation for the design of novel chiral ligands. For instance, the alcohol functionality allows for the attachment of the molecule to metal-coordinating groups. If the cyclobutane ring is substituted to create a chiral environment, the resulting ligand could be employed in various asymmetric reactions. Although the synthesis of specific chiral ligands from this compound is not yet a widely reported area of research, the general principles of ligand design suggest its potential. For example, chiral N,S-compounds have been successfully used as ligands in the transfer hydrogenation of ketones. The synthesis of chiral acetals from substituted chiral diols and cyclic ketones has also been shown to produce effective chiral directors in asymmetric synthesis.

Intermediate in Stereoselective and Asymmetric Catalysis

The utility of this compound as an intermediate in catalysis often involves its conversion to a more reactive species. Derivatives such as 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates have been studied for their behavior in solvolysis reactions. These reactions proceed through β-trimethylsilyl carbocationic intermediates. Computational studies have identified distinct energy minima for these carbocations, with a significant energy barrier to their interconversion. This kinetic stability allows for stereoselective trapping by nucleophiles, such as methanol (B129727), leading to products with a high degree of stereochemical fidelity.

This controlled formation and reaction of stereochemically defined intermediates is the essence of stereoselective catalysis. The ability of the trimethylsilyl group to stabilize a β-carbocation and influence the trajectory of an incoming nucleophile is a key factor. This principle can be extended to the design of catalytic processes where a substrate derived from this compound is transformed with high enantiomeric or diastereomeric excess.

Utilization in Annulation Reactions and Ring System Construction

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are powerful tools for building polycyclic systems. The strained nature of the cyclobutane ring in this compound makes it an intriguing substrate for such transformations.

Cyclobutane-Mediated Annulations for Fused Ring Systems

The construction of fused ring systems is a central theme in the synthesis of many natural products and other complex organic molecules. Cyclobutane derivatives are valuable precursors for these systems through ring-opening or ring-expansion reactions. For instance, highly substituted cyclobutane fused-ring systems have been synthesized from N-vinyl β-lactams through a domino-rearrangement/6π-electrocyclisation process. This demonstrates that even systems with adjacent quaternary centers can be accessed in a highly diastereoselective manner.

While specific annulation reactions starting directly from this compound are not prevalent in the literature, its structural motifs are relevant. The alcohol could be oxidized to the corresponding cyclobutanone, a common substrate class for transition-metal-catalyzed "cut-and-sew" reactions that deconstruct the cyclobutane C-C bonds to form larger fused ring systems.

Contributions to Methodology Development in Organic Chemistry

The strategic placement of a trimethylsilyl group on a cyclobutane framework in this compound provides a fertile ground for the discovery and development of new synthetic methods. The interplay between the ring strain of the cyclobutane and the electronic and steric effects of the trimethylsilyl moiety governs its reactivity, allowing for transformations that are not readily achievable with other reagents.

Exploration of Novel Reaction Pathways Involving Silyl-Cyclobutyl Interactions

The presence of the trimethylsilyl group in close proximity to the cyclobutane ring and the hydroxyl functionality in this compound and its derivatives opens up unique reaction pathways, particularly through the stabilization of cationic intermediates. Research into the solvolysis of related systems, such as 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates, provides significant insights into these interactions.

In these studies, the reaction in methanol proceeds through β-trimethylsilyl carbocationic intermediates. The trimethylsilyl group plays a crucial role in stabilizing these intermediates through backside participation. This participation leads to the formation of distinct β-trimethylsilyl carbocation intermediates that can be trapped by the solvent, methanol, from different sides, resulting in the formation of isomeric methyl ether products with retention of configuration relative to the starting material. researchgate.net Computational studies have identified multiple classical 1-(trimethylsilylmethyl)cyclobutyl carbocation energy minima, with a significant energy barrier to their interconversion, further supporting the formation of stereochemically distinct products. researchgate.net

These findings suggest that reactions initiated from this compound, by converting the hydroxyl group into a good leaving group, can proceed through well-defined carbocationic intermediates whose fate can be controlled. This offers a novel pathway for the stereoselective introduction of nucleophiles at the 1-position of the cyclobutane ring, a transformation that is often challenging to achieve with high selectivity. The stabilization provided by the β-silyl group is a key factor in directing the course of these reactions, preventing undesired rearrangements that are common with strained ring systems and allowing for predictable synthetic outcomes.

Development of New Reagents and Catalysts Utilizing the Compound's Unique Features

While direct evidence for the development of new, isolable reagents or catalysts derived specifically from this compound is not extensively documented in publicly available research, the principles governing its reactivity suggest significant potential in this area. The ability of the trimethylsilyl group to stabilize adjacent positive charge and influence the stereochemical outcome of reactions is a foundational concept in the design of new synthetic tools.

The insights gained from the reactivity of silyl-substituted cyclobutanes can inform the design of novel catalytic systems. For instance, chiral ligands incorporating the [1-(trimethylsilyl)cyclobutyl]methyl moiety could be developed for asymmetric catalysis. The defined stereochemical influence of the silyl-cyclobutyl group could be harnessed to create a specific chiral environment around a metal center, potentially leading to high enantioselectivity in a variety of transformations.

Furthermore, the generation of reactive intermediates from this compound derivatives under mild conditions could be exploited in the development of new reagents for specific functional group transformations. For example, the generation of a stabilized cyclobutyl cation could be used to initiate cationic polymerization or to act as a bulky electrophile in carbon-carbon bond-forming reactions. The unique steric and electronic properties of the [1-(trimethylsilyl)cyclobutyl] group could impart novel reactivity and selectivity to such reagents.

The broader field of organosilicon chemistry continually sees the development of new reagents for various synthetic applications. For example, tris(trimethylsilyl)silane (B43935) has emerged as a valuable radical-based reducing agent. core.ac.uk While not directly derived from the title compound, this illustrates the principle of harnessing the properties of silyl (B83357) groups to create powerful synthetic tools. The unique combination of a strained ring and a silyl group in this compound presents a compelling scaffold for the future development of specialized reagents and catalysts.

Q & A

Q. What synthetic routes are commonly employed to prepare [1-(trimethylsilyl)cyclobutyl]methanol?

A two-step approach is often utilized: (1) Formation of the cyclobutyl core via Grignard addition to a cyclobutanone derivative, followed by (2) introduction of the trimethylsilyl group using silylation reagents (e.g., trimethylsilyl chloride). Reaction conditions such as anhydrous solvents (THF or ether) and controlled temperature are critical to avoid premature hydrolysis . Modifications to this method may involve protecting group strategies to enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the cyclobutyl ring structure and substituent positions. The trimethylsilyl group produces distinct upfield shifts in ¹H NMR (~0.1–0.5 ppm) and ¹³C NMR (~5–20 ppm) .
  • ²⁹Si NMR : To verify silyl group attachment, with typical chemical shifts between 0–20 ppm for trimethylsilyl derivatives.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis.

Q. What challenges arise during purification of this compound?

The compound’s high hydrophobicity (due to the silyl group) and potential sensitivity to moisture require inert atmosphere techniques. Column chromatography with silica gel or alumina, using non-polar solvents (e.g., hexane/ethyl acetate), is commonly employed. Distillation under reduced pressure may also be feasible for large-scale purification .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in substitution reactions?

The bulky trimethylsilyl moiety introduces steric hindrance, slowing nucleophilic substitution at the cyclobutyl carbon. However, its electron-donating nature can stabilize adjacent carbocations, favoring SN1 mechanisms in polar protic solvents. Computational studies (DFT) suggest that steric effects dominate over electronic effects in most cases, reducing reaction rates compared to non-silylated analogs .

Q. What computational strategies are used to model interactions between this compound and biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations are employed to predict binding affinities to enzymes or receptors. The silyl group’s hydrophobicity may enhance membrane permeability, which can be analyzed via logP calculations and free-energy perturbation (FEP) methods. Comparative studies with non-silylated analogs highlight differences in binding pocket occupancy .

Q. How can kinetic studies elucidate reaction mechanisms in oxidation pathways of this compound?

Time-resolved monitoring via in situ FTIR or NMR spectroscopy quantifies intermediate formation. For example, oxidation with pyridinium chlorochromate (PCC) yields a ketone intermediate, with rate constants dependent on solvent polarity. Arrhenius plots derived from variable-temperature experiments reveal activation energies, distinguishing concerted vs. stepwise mechanisms .

Q. What strategies mitigate steric hindrance during functionalization of the cyclobutyl ring?

  • Protecting groups : Temporary protection of the silyl group (e.g., with TBSCl) can reduce steric bulk during ring functionalization.
  • Transition-metal catalysis : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) tolerate steric constraints better than classical nucleophilic substitutions.
  • Photochemical activation : UV-induced ring-opening reactions bypass steric limitations by generating reactive diradical intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How should researchers address conflicting data?

Variations in assay conditions (e.g., cell line specificity, solvent choice) may explain contradictions. For instance, the silyl group’s hydrophobicity could enhance cellular uptake in some models but reduce solubility in others. Meta-analyses comparing studies under standardized conditions (e.g., ISO 10993 for cytotoxicity) are recommended .

Methodological Recommendations

Q. Optimizing synthetic yields: What parameters are critical?

  • Temperature control : Maintain ≤0°C during Grignard addition to prevent side reactions.
  • Moisture exclusion : Use Schlenk lines or gloveboxes for silylation steps.
  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) accelerate silyl group installation .

Q. Best practices for stability assessment under physiological conditions?

Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C, monitoring hydrolysis via LC-MS. The silyl group’s stability correlates with buffer ionic strength; chelating agents (e.g., EDTA) may mitigate metal-catalyzed degradation .

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